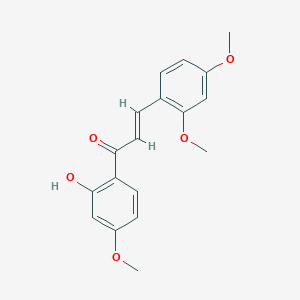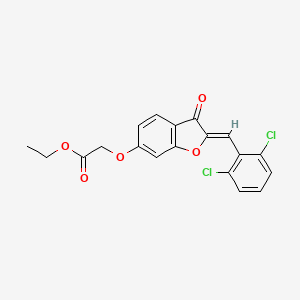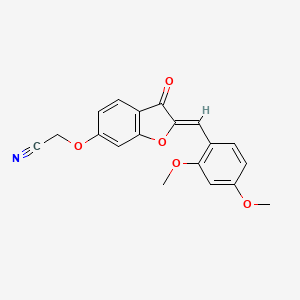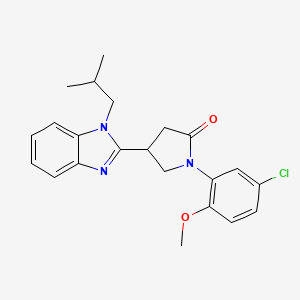
2-Methylprolinamide
Descripción general
Descripción
“2-Methylprolinamide” is also known as “N-Methylprolinamide”. It has a molecular formula of C6H12N2O and an average mass of 128.172 Da . It is a derivative of proline, an α-amino acid that is used in the biosynthesis of proteins .
Synthesis Analysis
The synthesis of “2-Methylprolinamide” or “N-Methylprolinamide” can be achieved through a biocatalytic one-pot transformation of acids into amides . This process involves the amidation of unprotected L-proline with ammonia in an organic solvent . For instance, at
Aplicaciones Científicas De Investigación
Biocatalytic Amidation
2-Methylprolinamide plays a significant role in the biocatalytic amidation of L-proline . The process involves the transformation of acids into amides without substrate activation, which is a highly desirable but challenging reaction . The amidation of α-amino acids generally requires protection strategies for the amino functionality . In this context, 2-Methylprolinamide is used in the enzyme-catalyzed, racemization-free amidation of unprotected L-proline with ammonia in an organic solvent .
Enzyme Engineering
The compound is also used in enzyme engineering. For instance, high L-prolinamide concentrations were obtained through comprehensive reaction, solvent, and enzyme engineering . An immobilized CalB variant and ammonia in 2-methyl-2-butanol at 70 °C were used to achieve 80% conversion at 145 mM substrate concentration .
Drug Synthesis
2-Methylprolinamide serves as a key intermediate in drug synthesis .
Protein Hydrolysis
In protein hydrolysis, 2-Methylprolinamide is used to measure aminopeptidase, carboxypeptidase, dipeptidyl peptidase, and endopeptidase activities . An automated photometric analyzer was equipped with 32 synthetic and natural substrates to measure these activities .
Evaluation of Technical Enzyme Preparations (TEPs)
The compound is used in the evaluation of TEPs. The so-called “activity fingerprints” (AFPs) deliver detailed information about the substrate spectra and peptidase side activities . Based on their AFPs, particular TEPs were selected for lupine protein hydrolysis .
Biotechnological Applications
Some L-amidases, which are used in the production of amino acids, have found other biotechnological applications . These L-amidases further increase their potential and economic interest .
Propiedades
IUPAC Name |
2-methylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-6(5(7)9)3-2-4-8-6/h8H,2-4H2,1H3,(H2,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJNYMVMZKFIKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpyrrolidine-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(Dimethylamino)methyl]oxan-4-ol](/img/structure/B3407696.png)
![methyl 2-[9-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B3407701.png)
![Hexyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B3407709.png)

![3-(2-chlorobenzyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3407723.png)
![2-(4-Chlorobenzenesulfonyl)-2-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]acetonitrile](/img/structure/B3407731.png)



![methyl [9-(3-methoxyphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate](/img/structure/B3407756.png)
![propyl 4-{[7-(cyanomethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate](/img/structure/B3407757.png)
![1-(3-chloro-2-methylphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B3407765.png)
![1-benzyl-4-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B3407767.png)
